molecular formula C13H17N3O B2403897 2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol CAS No. 1707878-83-8

2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol

Cat. No.: B2403897
CAS No.: 1707878-83-8
M. Wt: 231.299
InChI Key: SSWRTZAJXQKLHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[(3-Methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol is a 1,2,3-triazole derivative featuring a propan-2-ol moiety at the 4-position of the triazole ring and a 3-methylbenzyl group at the 1-position. This compound belongs to a class of molecules synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction known for high regioselectivity and efficiency in generating 1,4-disubstituted triazoles .

Properties

IUPAC Name

2-[1-[(3-methylphenyl)methyl]triazol-4-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-10-5-4-6-11(7-10)8-16-9-12(14-15-16)13(2,3)17/h4-7,9,17H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWRTZAJXQKLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(N=N2)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol can be achieved through various synthetic routes. One common method involves the use of “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes. This reaction is typically catalyzed by copper(I) ions and can be carried out in aqueous medium . Industrial production methods often involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol undergoes various types of chemical reactions, including:

Scientific Research Applications

2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various physiological effects, depending on the biological context .

Comparison with Similar Compounds

Structural Analogues and Antifungal Activity

The following table highlights key structural analogues of 2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol, focusing on substituent variations and their biological profiles:

Compound Name Substituent at Triazole 1-Position ED50 (mg L⁻¹) vs. C. gloeosporioides Phytotoxicity/Cytotoxicity Source
2-(1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)-1H-1,2,3-triazol-4-yl)propan-2-ol (4h) 2,2-Dimethyl-1,3-dioxolan-4-ylmethyl 0.83 None (tested on Lactuca sativa)
2-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride Azetidin-3-yl Not reported Not reported
2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol 4-Bromophenyl Not reported Not reported
Target Compound: this compound 3-Methylbenzyl Not explicitly reported Inferred from analogues N/A
Key Observations:
  • Compound 4h : This derivative, bearing a dioxolane substituent, exhibits potent antifungal activity (ED50 = 0.83 mg L⁻¹) against Colletotrichum gloeosporioides, outperforming the commercial fungicide tebuconazole. Its lack of phytotoxicity and cytotoxicity suggests a favorable safety profile .
  • Azetidine and Bromophenyl Derivatives : While structurally similar, these compounds lack reported activity data, highlighting the critical role of substituent choice in biological efficacy.
  • Target Compound: The 3-methylbenzyl group may confer distinct physicochemical properties compared to 4h’s dioxolane group.

Substituent Effects on Bioactivity

  • Dioxolane Group (4h) : The polar dioxolane ring likely improves aqueous solubility, enhancing bioavailability and antifungal action. Its rigidity may also stabilize interactions with fungal enzymes .
  • However, excessive lipophilicity could reduce solubility, necessitating formulation optimization.

Biological Activity

The compound 2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol is a member of the 1,2,3-triazole family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The IUPAC name of the compound is 2-[1-[(3-methylphenyl)methyl]triazol-4-yl]propan-2-ol . Its molecular formula is C13H17N3OC_{13}H_{17}N_3O with a specific InChI Key of SSWRTZAJXQKLHY-UHFFFAOYSA-N . The compound features a triazole ring that contributes significantly to its biological properties.

Synthesis

The synthesis of this compound typically involves click chemistry , particularly the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes. This method is often catalyzed by copper(I) ions and can be executed in an aqueous medium, making it efficient for producing various triazole derivatives .

The primary mechanism through which this compound exerts its biological effects is through the inhibition of carbonic anhydrase-II (CA-II) . This enzyme plays a crucial role in physiological processes such as acid-base balance and respiration. By binding to the active site of CA-II, this compound disrupts its normal function, leading to significant physiological effects .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and has shown effectiveness comparable to standard antibiotics. For instance, studies have demonstrated its potential in inhibiting the growth of both Gram-positive and Gram-negative bacteria .

Antiviral Activity

In addition to its antibacterial properties, this compound has been explored for its antiviral capabilities. Preliminary studies suggest that it may inhibit viral replication mechanisms, although further research is needed to elucidate specific viral targets .

Case Studies

A series of case studies have evaluated the efficacy of this compound in various biological contexts:

  • Study on Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) that were significantly lower than those of traditional antibiotics .
  • Investigation into Antiviral Properties : A study conducted on the effect of this compound on influenza virus replication indicated a dose-dependent reduction in viral load in infected cell lines .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other triazole derivatives:

Compound NameStructureBiological Activity
1,2,3-TriazoleStructureBasic triazole activity
4-Amino-TriazoleStructureAntifungal properties
4-Methyl-TriazoleStructurePotential anti-inflammatory effects

The unique substituents on the triazole ring in this compound enhance its reactivity and biological activity compared to simpler triazoles.

Q & A

Q. What are the optimal synthetic routes for 2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. Key steps include:
  • Step 1 : Preparation of the alkyne precursor (e.g., propargyl alcohol derivatives).
  • Step 2 : Reaction with 3-methylbenzyl azide under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate).
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
    Yield optimization requires controlled temperature (25–60°C) and inert atmosphere (N₂/Ar). Purity >95% is achievable with rigorous solvent removal and spectroscopic validation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of the triazole ring and substitution patterns (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 1.4–1.6 ppm for tert-alcohol protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ at m/z 274.12).
  • Infrared (IR) Spectroscopy : Peaks at ~2100 cm⁻¹ (alkyne C≡C stretch, if present pre-cyclization) and 3400 cm⁻¹ (O-H stretch).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity and detect byproducts .

Q. What preliminary biological screening strategies are recommended for this compound?

  • Methodological Answer : Initial screening should focus on:
  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., β-lactamase or cytochrome P450 inhibition) with IC₅₀ determination via kinetic fluorescence .
  • Antimicrobial Activity : Broth microdilution (MIC testing) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293 or HepG2) to establish selectivity indices .

Q. How should researchers address contradictions in reported biological activity data for triazole derivatives?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Assay Conditions : Standardize pH, temperature, and solvent (DMSO concentration ≤1% v/v).
  • Cell Line Passaging : Use low-passage-number cells to avoid genetic drift.
  • Statistical Power : Implement triplicate replicates and ANOVA for significance testing.
    Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the triazole core and tert-alcohol moiety?

  • Methodological Answer :
  • Triazole Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to enhance electrophilic interactions. Compare with analogs lacking the 3-methyl group .
  • Alcohol Substitution : Replace tert-alcohol with ester or ether groups to probe hydrogen-bonding requirements.
  • Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., fungal CYP51) .

Q. How can mechanistic studies elucidate the compound’s interaction with fungal cytochrome P450 enzymes?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Monitor Type II binding spectra (Soret band shift from 418 nm to 427 nm) to confirm heme iron coordination.
  • Kinetic Analysis : Determine inhibition constants (Kᵢ) via Dixon plots using lanosterol as substrate.
  • Site-Directed Mutagenesis : Target residues (e.g., Y118 in CYP51) to identify critical binding interactions .

Q. What experimental designs are recommended for environmental fate studies of this compound?

  • Methodological Answer : Follow OECD guidelines for:
  • Hydrolysis Stability : Incubate at pH 4, 7, and 9 (50°C, 5 days); analyze degradation products via LC-MS.
  • Soil Sorption : Use batch equilibrium method with OECD soil types (e.g., loamy sand, Kd determination).
  • Ecotoxicology : Daphnia magna acute toxicity (48-h EC₅₀) and algal growth inhibition (72-h ErC₅₀) .

Q. How can regioselectivity challenges in triazole synthesis be mitigated?

  • Methodological Answer :
  • Catalyst Optimization : Replace Cu(I) with Ru(II) catalysts (e.g., Cp*RuCl(PPh₃)₂) for controlled 1,5-regioselectivity.
  • Microwave-Assisted Synthesis : Reduce reaction time (10–30 min) and improve regioselectivity via rapid heating .

Q. What methodologies enable enantiomeric resolution of chiral triazole derivatives?

  • Methodological Answer :
  • Chiral HPLC : Use amylose-based columns (Chiralpak IA) with hexane/isopropanol (90:10) mobile phase.
  • Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives).
  • Circular Dichroism (CD) : Confirm enantiopurity via Cotton effects at 220–260 nm .

Q. How can computational modeling predict metabolic pathways and toxicity profiles?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate logP, BBB permeability, and hERG inhibition.
  • Metabolite Identification : Run in silico metabolism (e.g., BioTransformer) to predict Phase I/II metabolites.
  • Molecular Dynamics (MD) : Simulate liver microsomal degradation pathways (NADPH-dependent oxidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.